molecular formula C14H19N3O3 B2576933 2-(1-morpholino-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one CAS No. 2097917-15-0

2-(1-morpholino-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one

Cat. No.: B2576933
CAS No.: 2097917-15-0
M. Wt: 277.324
InChI Key: YPZXBZMNVDIEHY-UHFFFAOYSA-N
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Description

2-(1-morpholino-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one is a useful research compound. Its molecular formula is C14H19N3O3 and its molecular weight is 277.324. The purity is usually 95%.
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Biological Activity

The compound 2-(1-morpholino-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one belongs to a class of morpholine derivatives, which have shown significant potential in various biological activities, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C12H15N3O2\text{C}_{12}\text{H}_{15}\text{N}_3\text{O}_2

This structure features a morpholine ring, which is known for its role in enhancing bioactivity through interactions with biological targets.

Morpholine derivatives, including the compound , exhibit a variety of mechanisms that contribute to their biological activity:

  • Receptor Modulation : These compounds often interact with neurotransmitter receptors, influencing pathways involved in mood regulation and neurodegenerative diseases.
  • Enzyme Inhibition : They can inhibit key enzymes involved in disease pathology, such as those related to cancer and neurodegeneration.
  • Cell Signaling Pathways : The compound may modulate signaling pathways that are crucial for cell survival and proliferation.

Neuropharmacological Effects

Research indicates that morpholine-containing compounds can effectively target receptors implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance:

  • Alzheimer's Disease : Morpholine derivatives have been shown to inhibit beta-secretase (BACE-1), an enzyme critical for amyloid-beta peptide production, a hallmark of Alzheimer's pathology. In vitro studies demonstrated that certain morpholine derivatives reduced Aβ42 levels significantly, suggesting potential therapeutic effects against Alzheimer's disease .
CompoundActivityReference
Compound ABACE-1 Inhibitor
Compound BNeuroprotective

Anticancer Activity

The compound has also demonstrated potential as an anticancer agent. In preclinical studies, it has been associated with:

  • Inhibition of Focal Adhesion Kinases (FAK) : This inhibition can lead to reduced tumor growth and metastasis. Morpholine derivatives have been reported to interfere with the signaling pathways that promote cancer cell survival and proliferation .
ActivityMechanismReference
Tumor Growth InhibitionFAK Inhibition
Metastasis ReductionCell Motility Suppression

Case Studies

Several studies have highlighted the efficacy of morpholine derivatives in clinical settings:

  • Study on Neurodegeneration : A study explored the effects of a specific morpholine derivative on neuronal cell lines exposed to neurotoxic agents. Results indicated significant neuroprotection and reduced apoptosis rates compared to controls .
  • Cancer Treatment Trials : Clinical trials involving morpholine-based compounds showed promising results in reducing tumor size in patients with metastatic cancer when combined with standard chemotherapy regimens .

Properties

IUPAC Name

2-(1-morpholin-4-yl-1-oxopropan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-10(14(19)16-5-7-20-8-6-16)17-13(18)9-11-3-2-4-12(11)15-17/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZXBZMNVDIEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)N2C(=O)C=C3CCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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